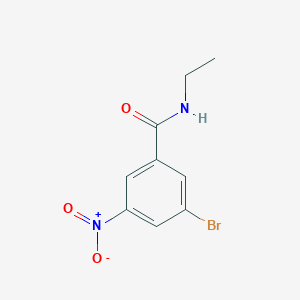
4-(4-Fenilfenil)piridina
Descripción general
Descripción
. It is a derivative of pyridine, a basic heterocyclic organic compound with the chemical formula C5H5N. Pyridine derivatives are widely used in pharmaceuticals, agrochemicals, and biologically active molecules . The structure of 4-(4-Biphenyl)pyridine consists of a pyridine ring substituted with a phenyl group at the 4-position, making it a biphenyl derivative.
Aplicaciones Científicas De Investigación
4-(4-Biphenyl)pyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: Pyridine derivatives are studied for their potential as bioactive ligands and chemosensors.
Industry: Pyridine derivatives are used in the production of agrochemicals and other industrial chemicals.
Mecanismo De Acción
Target of Action
The primary target of 4-(4-Phenylphenyl)pyridine is the human placental aromatase cytochrome P-450 . This enzyme plays a crucial role in the biosynthesis of estrogens, which are vital for various physiological processes.
Mode of Action
4-(4-Phenylphenyl)pyridine interacts with its target by binding to the human placental aromatase cytochrome P-450, resulting in the inhibition of this enzyme . This interaction leads to changes in the enzyme’s activity, affecting the biosynthesis of estrogens.
Biochemical Pathways
The inhibition of the human placental aromatase cytochrome P-450 by 4-(4-Phenylphenyl)pyridine affects the estrogen biosynthesis pathway . This can lead to downstream effects such as altered estrogen levels, which can impact various physiological processes regulated by these hormones.
Result of Action
The molecular and cellular effects of 4-(4-Phenylphenyl)pyridine’s action primarily involve the inhibition of the human placental aromatase cytochrome P-450 . This inhibition can lead to decreased estrogen biosynthesis, potentially affecting processes regulated by these hormones.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of pyridine derivatives, including 4-(4-Biphenyl)pyridine, can be achieved through various methods. One common method involves the reaction of aldehydes or ketones with ammonia in the presence of a solid acid catalyst, such as silica-alumina .
Industrial Production Methods
Industrial production of pyridine derivatives often involves gas-phase synthesis over shape-selective catalysts like ZSM-5 zeolite . This method is advantageous due to its high selectivity and efficiency in producing pyridine bases.
Análisis De Reacciones Químicas
Types of Reactions
4-(4-Biphenyl)pyridine undergoes various chemical reactions, including:
Oxidation: Pyridine derivatives can be oxidized to form N-oxides.
Reduction: Reduction reactions can convert pyridine derivatives to piperidines.
Substitution: Electrophilic and nucleophilic substitution reactions are common for pyridine derivatives.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: This reaction involves the use of boron reagents and palladium catalysts to form carbon-carbon bonds.
Electrochemical Reactions: Pyridine derivatives can undergo redox reactions, making them useful in electrochemical studies.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki-Miyaura coupling can produce biaryl compounds, while oxidation reactions can yield pyridine N-oxides .
Comparación Con Compuestos Similares
4-(4-Biphenyl)pyridine can be compared with other similar compounds, such as:
- 4-Pyridinecarbonitrile
- 4-Methoxypyridine
- 2-Phenylpyridine
- 4-Chloropyridine hydrochloride
- 4,4′-Dipyridyl
- 4-(Trifluoromethyl)pyridine
- 4-(4-Pyridyl)benzoic acid
These compounds share structural similarities with 4-(4-Biphenyl)pyridine but differ in their functional groups and specific applications. The uniqueness of 4-(4-Biphenyl)pyridine lies in its biphenyl structure, which imparts distinct chemical and physical properties.
Propiedades
IUPAC Name |
4-(4-phenylphenyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N/c1-2-4-14(5-3-1)15-6-8-16(9-7-15)17-10-12-18-13-11-17/h1-13H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJWMXGICVAFMLG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC=NC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90650311 | |
| Record name | 4-([1,1'-Biphenyl]-4-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90650311 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
861024-61-5 | |
| Record name | 4-([1,1'-Biphenyl]-4-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90650311 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![4-Bromo-7-fluorobenzo[d]thiazol-2-amine](/img/structure/B1604421.png)
![Imidazo[1,2-a]pyridin-3-ylmethyl-methyl-amine](/img/structure/B1604423.png)
![2-[(2-Methylphenylthio)(methylthio)methylene]-malononitrile](/img/structure/B1604424.png)






